molecular formula C5H11FO2S B2522842 Pentane-3-sulfonyl fluoride CAS No. 1935906-33-4

Pentane-3-sulfonyl fluoride

Cat. No. B2522842
CAS RN: 1935906-33-4
M. Wt: 154.2
InChI Key: FDBQLUHHBTZACI-UHFFFAOYSA-N
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Description

Pentane-3-sulfonyl fluoride is a chemical compound with the CAS Number: 1935906-33-4 . It has a molecular weight of 154.21 . The IUPAC name for this compound is pentane-3-sulfonyl fluoride .


Synthesis Analysis

There are several strategies for the synthesis of sulfonyl fluorides. One strategy involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride . Another strategy involves a cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides .


Molecular Structure Analysis

The InChI code for pentane-3-sulfonyl fluoride is 1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3 . The key for this InChI code is FDBQLUHHBTZACI-UHFFFAOYSA-N .


Chemical Reactions Analysis

Sulfonyl fluoride electrophiles, such as pentane-3-sulfonyl fluoride, have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity .

Mechanism of Action

Target of Action

Pentane-3-sulfonyl fluoride, like other sulfonyl fluorides, primarily targets amino acids or proteins . These compounds are known for their unique stability-reactivity balance, which makes them privileged motifs in the selective covalent interaction with context-specific amino acids or proteins .

Mode of Action

The mode of action of Pentane-3-sulfonyl fluoride involves its interaction with its protein targets. Due to its relatively low reactivity toward nucleophilic substitution and the exclusive heterolytic property, it can efficiently target active-site amino acid residues . This interaction can lead to the inactivation of these enzymes .

Biochemical Pathways

The biochemical pathways affected by Pentane-3-sulfonyl fluoride are largely dependent on the specific proteins it targets. For instance, if it targets a key enzyme in a particular metabolic pathway, it can potentially disrupt that pathway, leading to various downstream effects .

Pharmacokinetics

Like other sulfonyl fluorides, it is known for its resistance to hydrolysis under physiological conditions , which could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of Pentane-3-sulfonyl fluoride’s action depend on the specific proteins it interacts with. For example, if it interacts with a key enzyme, it could inhibit the enzyme’s activity, leading to changes in the cell’s metabolic processes .

Action Environment

The action, efficacy, and stability of Pentane-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its stability-reactivity balance, which is key to its mode of action, could potentially be affected by factors such as pH and temperature .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This suggests potential future directions in the synthesis and application of sulfonyl fluorides like pentane-3-sulfonyl fluoride.

properties

IUPAC Name

pentane-3-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11FO2S/c1-3-5(4-2)9(6,7)8/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBQLUHHBTZACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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